
3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Synthesis Analysis
The synthesis of benzenesulfonyl derivatives involves the reaction of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis
The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl group (SO2) and a chloride atom . The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis
Benzenesulfonyl chloride reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles . It also reacts with amines and alcohols to form sulfonamides and sulfonate esters, respectively .Physical And Chemical Properties Analysis
Benzenesulfonyl chloride is a colourless liquid with a density of 1.384 g/mL at 25 °C . It has a molecular weight of 176.62 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound 3-(Benzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one, with its structural complexity, has been a subject of research for its synthesis and potential applications. In a study focused on the synthesis and structural characterization of similar derivatives, 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and fully characterized, revealing their potential for antiparasitic activity against Trypanosoma cruzi with low cytotoxicity and moderate activity against Plasmodium falciparum. These compounds, particularly derivatives 3 and 9, were identified as lead scaffolds for further optimization in antiparasitic drug development. The study highlighted the importance of the benzenesulfonyl group in these derivatives for their biological activity, emphasizing the potential of such compounds in medicinal chemistry (Pagliero et al., 2010).
Anticancer Applications
Another study explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The tetrahydroisoquinoline moiety, common in biologically active molecules, was modified to create analogs with various electronic, steric, and lipophilic properties. These analogs showed promising in vitro anticancer activity on breast cancer cell lines, suggesting their potential as novel anticancer drugs. The research underscores the significance of structural modifications in enhancing the biological activity of such compounds, offering insights into the development of more effective anticancer therapies (Redda et al., 2010).
Fluorescent Probes and Optical Applications
The development of fluorescent probes for biological and chemical sensing is another area where derivatives of this compound have found applications. A study on the synthesis of a caged Zn2+ probe using a benzenesulfonyloxy derivative demonstrated its utility in detecting Zn2+ ions through fluorescence enhancement upon complexation with Zn2+. This research not only contributed to the understanding of metal ion sensing mechanisms but also highlighted the potential of such compounds in creating sensitive and selective fluorescent probes for bioimaging and analytical applications (Aoki et al., 2008).
Wirkmechanismus
Mode of Action
It is known that many benzenesulfonyl derivatives act as competitive inhibitors of various enzymes . They interact with their targets and cause changes that can inhibit the normal function of the enzyme. The specific interactions and changes caused by this compound need to be investigated further.
Safety and Hazards
Zukünftige Richtungen
Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3S/c1-18-10-15(22(20,21)12-5-3-2-4-6-12)16(19)13-9-11(17)7-8-14(13)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAZLKHZEUFZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

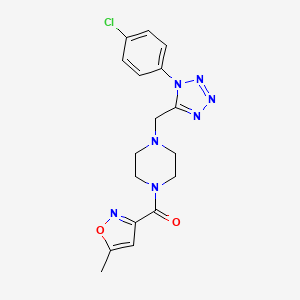
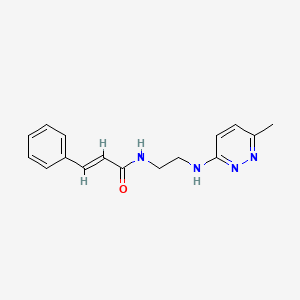
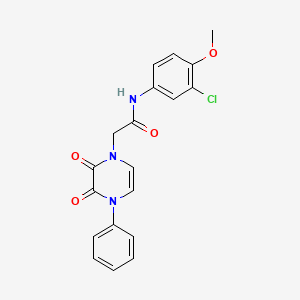
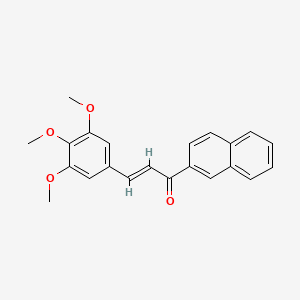
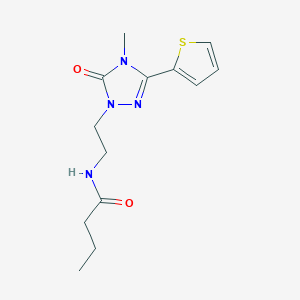
![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2567008.png)
![2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2567011.png)
![(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2567012.png)
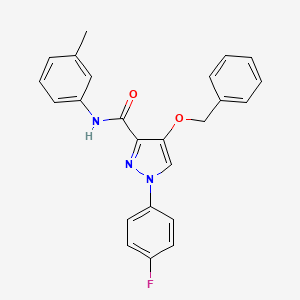

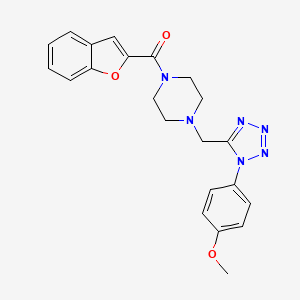
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]pent-4-enamide](/img/structure/B2567022.png)
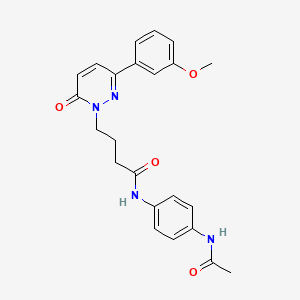
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2567024.png)